molecular formula C12H15N3O2S B588532 Albendazole-d7

Albendazole-d7

Cat. No.: B588532
M. Wt: 272.38 g/mol
InChI Key: HXHWSAZORRCQMX-JOMZKNQJSA-N
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Mechanism of Action

Target of Action

Albendazole-d7, like its parent compound Albendazole, primarily targets the tubulin in the cells of parasitic worms . Tubulin is a protein that forms the cytoskeletal structure, which is crucial for the survival and function of cells. By binding to the colchicine-sensitive site of tubulin, Albendazole inhibits its polymerization or assembly into microtubules .

Mode of Action

This compound interacts with its targets by causing degenerative alterations in the tegument and intestinal cells of the worm . This interaction diminishes the energy production of the parasite, leading to its immobilization and eventual death . The compound achieves this by binding to the colchicine-sensitive site of tubulin, inhibiting its polymerization or assembly into microtubules .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the microtubule assembly process within the cells of the parasite . By inhibiting tubulin polymerization, this compound disrupts the formation of microtubules, which are essential components of the cell’s structure and function . This disruption leads to a loss of cytoplasmic microtubules, causing degenerative changes in the cells of the parasite . The compound also affects cell cycle progression and causes chromosomal aneuploidy .

Pharmacokinetics

This compound shares similar pharmacokinetic properties with Albendazole. It is poorly absorbed from the gastrointestinal tract, but its absorption may increase up to five times when administered with a fatty meal . Once absorbed, it is widely distributed throughout the body, including in the urine, bile, liver, cyst wall, cyst fluid, and cerebrospinal fluid . The compound undergoes hepatic metabolism, with pathways including rapid sulfoxidation to its active metabolite, albendazole sulfoxide . The elimination half-life of albendazole sulfoxide is between 8 to 12 hours .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the degeneration of the parasite’s cells . By inhibiting tubulin polymerization, the compound causes a loss of cytoplasmic microtubules, leading to degenerative alterations in the tegument and intestinal cells of the worm . This results in diminished energy production, immobilization, and ultimately, the death of the parasite . Additionally, this compound has been found to induce CD8+ T cell activity and subsequent immunotherapy response associated with suppression of PD-L1 protein level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s photodegradation under natural sunlight and simulated irradiation has been studied, suggesting that environmental exposure to light can affect its stability . Furthermore, the presence of suspended particles in water can facilitate the photodegradation of this compound . The compound’s action can also be influenced by the presence of other substances in the environment, such as fatty meals, which can increase its absorption and bioavailability .

Biochemical Analysis

Biochemical Properties

Albendazole-d7 plays a significant role in biochemical reactions, particularly in its interaction with microtubules. It binds to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule formation affects various cellular processes, including cell division and intracellular transport. This compound interacts with enzymes such as cytochrome P450, which is involved in its metabolism, and proteins like tubulin, which is crucial for its anthelmintic activity .

Cellular Effects

This compound influences various types of cells and cellular processes. It primarily affects parasitic cells by disrupting their microtubule structures, leading to impaired glucose uptake and energy production. This results in the immobilization and eventual death of the parasite. In mammalian cells, this compound can affect cell signaling pathways, gene expression, and cellular metabolism. It has been shown to induce apoptosis in cancer cells by disrupting microtubule dynamics and activating pro-apoptotic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to tubulin, preventing the polymerization of microtubules. This inhibition disrupts the structural integrity of the parasite’s cells, leading to their death. Additionally, this compound can inhibit the activity of certain enzymes, such as fumarate reductase, which is essential for the energy metabolism of parasites. This dual mechanism of action makes this compound a potent anthelmintic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable, but its degradation products can influence its long-term efficacy. Studies have shown that this compound maintains its anthelmintic activity over extended periods, although prolonged exposure can lead to resistance in some parasitic species. The stability and degradation of this compound are crucial factors in its effectiveness in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively eliminates parasitic infections without significant toxicity. At higher doses, this compound can cause adverse effects, including hepatotoxicity and bone marrow suppression. These toxic effects highlight the importance of determining the optimal dosage for safe and effective treatment .

Metabolic Pathways

This compound is metabolized primarily in the liver by cytochrome P450 enzymes. The main metabolic pathway involves the oxidation of the sulfur atom, leading to the formation of albendazole sulfoxide, the active metabolite. This metabolite is further metabolized to albendazole sulfone. The interactions with cytochrome P450 enzymes are crucial for the biotransformation and elimination of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It binds to plasma proteins, which facilitates its distribution throughout the body. The compound accumulates in tissues with high lipid content, such as the liver and adipose tissue. The transporters and binding proteins involved in its distribution play a significant role in its pharmacokinetics .

Subcellular Localization

This compound localizes primarily in the cytoplasm, where it interacts with tubulin to exert its effects. It can also accumulate in the mitochondria, affecting mitochondrial function and energy production. The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. Post-translational modifications and targeting signals may direct this compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Albendazole-d7 involves the incorporation of deuterium atoms into the Albendazole molecule. This can be achieved through various methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to remove any impurities and achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions

Albendazole-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include Albendazole sulfoxide-d7, Albendazole sulfone-d7, and various substituted derivatives of this compound .

Scientific Research Applications

Albendazole-d7 has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Albendazole-d7

This compound is unique due to the presence of deuterium atoms, which enhance its stability and allow for precise tracking in pharmacokinetic and metabolic studies. This makes it a valuable tool in drug development and research, providing insights that are not possible with non-deuterated compounds .

Properties

IUPAC Name

methyl N-[6-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)-1H-benzimidazol-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-3-6-18-8-4-5-9-10(7-8)14-11(13-9)15-12(16)17-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)/i1D3,3D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHWSAZORRCQMX-JOMZKNQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC2=C(C=C1)N=C(N2)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SC1=CC2=C(C=C1)N=C(N2)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Preparation of methyl 5-propylthio-2-benzimidazole carbamate--A 1.82 g portion of cyanamide was dissolved in 10 ml of water. Methyl chloroformate, 4.64 g, and 6.34 g of 50% aqueous sodium hydroxide in 6 ml of water were added simultaneously so as to maintain the pH at approximately 7 as determined by a pH meter. The reaction mixture was stirred at 50° C. for one hour. A portion of 7.4 g of concentrated hydrochloric acid in 7 ml of water was added until the pH was 4. The methanol solution of 4-propylthio-o-phenylenediamine from Example IV was added at once. More of the hydrochloric acid solution was added to adjust the pH to 4. The reaction mixture was heated to distill the methanol. As methanol was nearly removed more hydrochloric acid solution was added to keep the pH at 4. Water was added from time to time to keep the slurry from becoming too thick. The reaction slurry was heated at 100° C. for one hour after the methanol had been removed. The reaction slurry was cooled, filtered and washed liberally with water. The solids were air dried to produce 8.77 g of crude methyl 5-propylthio-2-benzimidazole carbamate. The crude solids were washed 3 times with cold acetone and dried to produce 7.52 g of product assaying 97% methyl-5-propylthio-2-benzimidazole carbamate by HPLC, 73% yield from the 4-propylthio-2-nitroaniline employed in Example IV.
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Synthesis routes and methods II

Procedure details

SKOV-3 human cystadenocarcinoma cell line, obtained from the American Type Culture Collection (ATCC Accession No. HTB 77) were grown in McCoy's 5a medium with 1.5 mM L-glutamine, 100 units/ml penicillin, and 100 μg/ml streptomycin, supplemented with 10% FCS. Cells were grown to confluence and harvested by trypsinization with 0.25 mg/ml trypsin/EDTA and suspended in the medium before plating. These were then seeded (2×105) on plastic 6-well Corning culture plates. Cultures were maintained in a 37° C. incubator in a humidified atmosphere of 95% O2/5% CO2. Twenty-four hours later, the medium was removed. Subconfluent cultures were washed three times with phosphate buffer followed by incubation for 6 hours with culture medium containing various concentrations of albendazole (0, 0.1, 0.25 and 1.0 μM) dissolved in 1% ethanol. After completion of the treatment period, medium from the wells were individually collected and analysed for the VEGF concentration using an enzyme-linked immunosorbant assay (ELISA) that detects soluble VEGF121 and VEGF165 isoforms (Quantikine R&D systems, Minneapolis, USA).
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